molecular formula C8H4N2O8 B157827 4,6-Dinitrobenzene-1,3-dicarboxylic acid CAS No. 1872-40-8

4,6-Dinitrobenzene-1,3-dicarboxylic acid

Cat. No.: B157827
CAS No.: 1872-40-8
M. Wt: 256.13 g/mol
InChI Key: USNQORATWWPXHQ-UHFFFAOYSA-N
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Description

4,6-Dinitrobenzene-1,3-dicarboxylic acid is an organic compound characterized by the presence of two nitro groups and two carboxylic acid groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Scientific Research Applications

4,6-Dinitrobenzene-1,3-dicarboxylic acid has several applications in scientific research:

Safety and Hazards

Dinitrobenzenes are classified as acute toxicity, both oral and inhalation, and specific target organ toxicity - repeated exposure . They are also very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary targets of 4,6-Dinitrobenzene-1,3-dicarboxylic acid are the bacterial Mur ligases, specifically MurC to MurF . These enzymes are crucial for the early stages of peptidoglycan biosynthesis, which is an essential component of the bacterial cell wall . The high substrate specificity of these enzymes makes them attractive targets for the development of antibacterial agents .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (the compound) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism allows the compound to retain the aromaticity of the benzene ring during reactions .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway in bacteria . By inhibiting the Mur ligases, it disrupts the formation of the peptidoglycan layer, which is crucial for maintaining the structural integrity of bacterial cells . This disruption can lead to cell lysis and death .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth due to the disruption of peptidoglycan biosynthesis . This can lead to cell lysis and death, making the compound potentially useful as an antibacterial agent .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescent properties can be affected by the presence of certain nitro explosives, leading to a “turn-off” quenching response . Additionally, the compound’s reactivity and stability can be influenced by factors such as pH, temperature, and the presence of other chemical species .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dinitrobenzene-1,3-dicarboxylic acid can be synthesized through a nitration reaction of benzene derivatives. The process typically involves the reaction of benzene with concentrated nitric acid in the presence of concentrated sulfuric acid, which acts as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 4 and 6 positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dinitrobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1,2-Dinitrobenzene-1,3-dicarboxylic acid
  • 1,3-Dinitrobenzene-1,4-dicarboxylic acid
  • 2,4-Dinitrobenzene-1,3-dicarboxylic acid

Comparison: 4,6-Dinitrobenzene-1,3-dicarboxylic acid is unique due to the specific positioning of its nitro and carboxylic acid groups, which influence its chemical reactivity and applications. Compared to other dinitrobenzene derivatives, it exhibits distinct properties that make it suitable for specific industrial and research applications .

Properties

IUPAC Name

4,6-dinitrobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNQORATWWPXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372747
Record name 4,6-dinitrobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1872-40-8
Record name 4,6-dinitrobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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